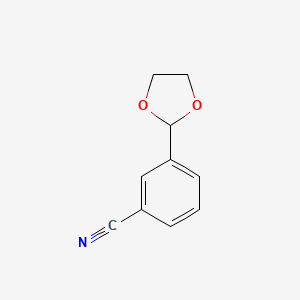

3-(1,3-Dioxolan-2-yl)benzonitrile

概要

説明

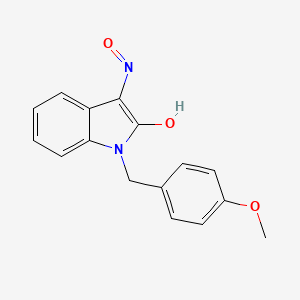

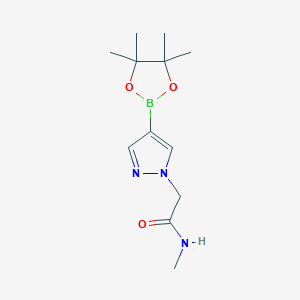

3-(1,3-Dioxolan-2-yl)benzonitrile is a chemical compound with the CAS Number: 153329-04-5 . It has a molecular weight of 175.19 and its IUPAC name is 3-(1,3-dioxolan-2-yl)benzonitrile . The compound is typically stored in a dry environment at temperatures between 2-8°C . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 3-(1,3-Dioxolan-2-yl)benzonitrile is 1S/C10H9NO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10H,4-5H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

3-(1,3-Dioxolan-2-yl)benzonitrile has a molecular weight of 175.19 . It is a liquid in its physical form . The compound is typically stored in a dry environment at temperatures between 2-8°C .科学的研究の応用

Polymerization and Thermal Degradation

- Polymer Synthesis and Characterization : 3-(1,3-Dioxolan-2-yl)benzonitrile derivatives have been used in synthesizing polymers like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], which exhibit interesting thermal degradation properties. These polymers have been studied extensively using techniques like Fourier transform infra-red (FTIR), nuclear magnetic resonance (NMR), and thermogravimetric analysis (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Reactions with Carbonyl Compounds

- Condensation with Carbonyl Compounds : 3-(1,3-Dioxolan-2-yl)benzonitrile derivatives have been involved in reactions with carbonyl compounds, leading to the production of isomers and derivatives that could be utilized in various chemical synthesis processes (Raskil’dina, Borisova, & Zlotskii, 2018).

Enantioselective Reactions

- Enantioselective Chemical Reactions : In the realm of stereochemistry, derivatives of 3-(1,3-Dioxolan-2-yl)benzonitrile have been used in enantioselective reactions, which are crucial for producing optically active compounds. Such reactions are significant in pharmaceutical synthesis (Fujita, Wakita, & Sugimura, 2011).

Catalysis and Acetal Formation

- Heterogeneous Catalysis : This compound has played a role in the heterogeneous catalysis involving the condensation of glycerol with various aldehydes and ketones, leading to the formation of cyclic acetals. This research is vital for developing novel chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

Polymer End-Group Studies

- Polymer End-Group Analysis : In polymer science, the study of polymer end-groups in poly(1,3-dioxolane) is essential for understanding the properties and behavior of these materials, which is crucial for various applications in material science (Kubisa & Penczek, 1978).

Reaction with Electron-Deficient Alkenes

- Chemical Reactions with Alkenes : The reaction of 1,3-dioxolane with electron-deficient alkenes in the presence of oxygen has been studied, highlighting the reactivity and potential applications of these compounds in organic synthesis (Watanabe, Tsuji, & Takeuchi, 1983).

Antiviral and Anticancer Drug Synthesis

- Dioxolane Nucleosides Synthesis : 3-(1,3-Dioxolan-2-yl)benzonitrile derivatives have been used in synthesizing dioxolane nucleosides, potent antiviral and anticancer drugs. The synthesis process focuses on controlling stereochemistry, crucial for drug efficacy (Janes, Cimpoia, & Kazlauskas, 1999).

Grignard Reagent Reactions

- Grignard Reagent Chemistry : The reaction of 1,3-dioxolanes with Grignard reagents has been studied to understand the influence of solvation, kinetics, and mechanisms, which are fundamental in organic synthesis and material science (Westera, Blomberg, & Bickelhaupt, 1974).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .

特性

IUPAC Name |

3-(1,3-dioxolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDCLKZFBKIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxolan-2-yl)benzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678807.png)

![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)

![4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2678815.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2678820.png)

![2-[6-(4-Ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2678824.png)